Cas no 709609-35-8 (H-L-HomoPhe(4-Me)-OH)
H-L-HomoPhe(4-Me)-OH Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-4-Para-Tolyl-Butyric Acid
- (S)-4-Methylhomophenylalanine
- (S)-2-Amino-4-p-tolylbutanoic acid
- H-L-HomoPhe(4-Me)-OH
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- MDL: MFCD07372116
- Inchi: 1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
- InChI Key: QHABQGXRISWAEZ-JTQLQIEISA-N
- SMILES: C(O)(=O)[C@H](CCC1=CC=C(C)C=C1)N
H-L-HomoPhe(4-Me)-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A891266-1g |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 95% | 1g |
$921.0 | 2024-04-17 | |
| Advanced ChemBlocks | P36495-100MG |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 95% | 100MG |
$190 | 2023-09-15 | |
| Advanced ChemBlocks | P36495-250MG |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 95% | 250MG |
$300 | 2023-09-15 | |
| Advanced ChemBlocks | P36495-1G |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 95% | 1G |
$675 | 2023-09-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00806200-1g |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 95% | 1g |
¥6319.0 | 2024-04-17 | |
| 1PlusChem | 1P01JNCB-250mg |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 97% | 250mg |
$213.00 | 2024-04-21 | |
| 1PlusChem | 1P01JNCB-500mg |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 97% | 500mg |
$306.00 | 2024-04-21 | |
| 1PlusChem | 1P01JNCB-1g |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 97% | 1g |
$463.00 | 2024-04-21 | |
| Aaron | AR01JNKN-250mg |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 97% | 250mg |
$240.00 | 2025-02-11 | |
| Aaron | AR01JNKN-500mg |
(S)-4-Methylhomophenylalanine |
709609-35-8 | 97% | 500mg |
$353.00 | 2025-02-11 |
H-L-HomoPhe(4-Me)-OH Suppliers
H-L-HomoPhe(4-Me)-OH Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on H-L-HomoPhe(4-Me)-OH
Research Brief on 709609-35-8 and H-L-HomoPhe(4-Me)-OH in Chemical Biology and Pharmaceutical Applications
The compound 709609-35-8 and the modified amino acid derivative H-L-HomoPhe(4-Me)-OH have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery, peptide therapeutics, and targeted delivery systems. This research brief aims to synthesize the latest findings related to these compounds, focusing on their synthesis, biological activity, and therapeutic potential.
709609-35-8, a chemical entity with a specific molecular structure, has been investigated for its role as a key intermediate in the synthesis of complex pharmaceutical compounds. Recent studies have highlighted its utility in the development of novel kinase inhibitors and protease-targeted therapies. The compound's unique structural features make it a valuable scaffold for medicinal chemistry applications, particularly in the design of selective enzyme inhibitors.
H-L-HomoPhe(4-Me)-OH, a non-natural amino acid derivative, has emerged as an important building block in peptide-based drug design. The methylation at the 4-position of the phenyl ring introduces steric and electronic modifications that can significantly alter peptide conformation and receptor binding properties. Recent work has demonstrated its effectiveness in improving the metabolic stability and bioavailability of therapeutic peptides, particularly in the context of G-protein coupled receptor (GPCR) targeting compounds.
Advanced synthetic methodologies have been developed for both 709609-35-8 and H-L-HomoPhe(4-Me)-OH, with recent publications describing more efficient routes with improved yields and purity. Particularly noteworthy is the application of continuous flow chemistry for the large-scale production of 709609-35-8, which addresses previous challenges in scalability. For H-L-HomoPhe(4-Me)-OH, enzymatic resolution techniques have been refined to achieve higher enantiomeric excess, crucial for pharmaceutical applications.
Biological evaluations of compounds incorporating these moieties have shown promising results. In one recent study, analogs containing 709609-35-8 demonstrated potent inhibition of specific cancer-related kinases with IC50 values in the low nanomolar range. Similarly, peptide sequences incorporating H-L-HomoPhe(4-Me)-OH have exhibited enhanced binding affinity and selectivity for certain GPCRs implicated in metabolic disorders, with improved pharmacokinetic profiles compared to their natural amino acid counterparts.
The structural characterization of these compounds has benefited from advanced analytical techniques. Recent X-ray crystallography studies have elucidated the binding modes of 709609-35-8 derivatives with their target proteins, providing valuable insights for structure-based drug design. For H-L-HomoPhe(4-Me)-OH-containing peptides, nuclear magnetic resonance (NMR) studies have revealed how the modified amino acid influences overall peptide conformation and dynamics.
Looking forward, these compounds present several opportunities for further research and development. The unique properties of 709609-35-8 suggest potential applications beyond its current use as an intermediate, possibly as a pharmacophore in its own right. For H-L-HomoPhe(4-Me)-OH, expanding its incorporation into diverse peptide scaffolds could yield novel therapeutics with improved properties. Both compounds would benefit from more extensive in vivo studies to fully evaluate their therapeutic potential and safety profiles.
In conclusion, 709609-35-8 and H-L-HomoPhe(4-Me)-OH represent important tools in modern pharmaceutical research. Their continued study and application are likely to contribute significantly to the development of new therapeutic agents, particularly in areas requiring high specificity and controlled molecular interactions. The recent advances in their synthesis and application underscore their growing importance in chemical biology and drug discovery efforts.
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